molecular formula C13H18O2 B121086 p-Butylhydratropic Acid CAS No. 3585-49-7

p-Butylhydratropic Acid

Cat. No. B121086
CAS RN: 3585-49-7
M. Wt: 206.28 g/mol
InChI Key: FEFPDZIYEWFQFK-UHFFFAOYSA-N
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Description

p-Butylhydratropic acid is not directly discussed in the provided papers. However, the papers do mention various butyl-related compounds and their chemical properties, which may share some similarities with p-Butylhydratropic acid. For instance, phenyl-n-butylborinic acid is mentioned as a potent inhibitor of lipolytic enzymes, indicating that butyl groups can play a significant role in biological activity .

Synthesis Analysis

The synthesis of related butyl compounds is described in several papers. Phenyl-n-butylborinic acid was synthesized and characterized, showing its potential as a transition state analog inhibitor . Additionally, p-tert-butylthiacalix arenes were synthesized and functionalized with various groups, indicating a method for creating complex structures with butyl groups . These methods could potentially be adapted for the synthesis of p-Butylhydratropic acid.

Molecular Structure Analysis

The molecular structure of butyl-related compounds is crucial for their function. For example, the conformational flexibility of p-tert-Butylcalix arene hexacarboxylic acid changes when binding to metal ions, which is an important aspect of molecular recognition . Similarly, the structure of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate was elucidated using various spectroscopic methods . These studies highlight the importance of understanding the molecular structure for the function of butyl-containing compounds.

Chemical Reactions Analysis

The papers provided do not directly discuss chemical reactions involving p-Butylhydratropic acid. However, they do mention reactions of other butyl-containing compounds. For instance, the self-assembly of supramolecular nanosized particles based on p-tert-butylthiacalix arenes involves interactions with silver nitrate and dicarboxylic acids . This indicates that butyl groups can participate in complex chemical reactions, which could be relevant for p-Butylhydratropic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl-containing compounds are diverse. Poly(butylene 2,5-furan dicarboxylate) demonstrates the influence of molecular weight on material properties such as tensile strength and thermal behavior . The synthesis of 1-butanone derivatives for psychotropic agents also shows the impact of butyl groups on the biological activity of molecules . These studies suggest that the physical and chemical properties of p-Butylhydratropic acid would be important for its potential applications.

Scientific Research Applications

1. Environmental and Health Concerns

Several studies have raised concerns about the potential health and environmental impacts of compounds related to p-Butylhydratropic Acid, such as butyl paraben. Kang et al. (2002) found that maternal exposure to butyl paraben could have adverse effects on male offspring, impacting the development of reproductive organs and reducing sperm count and motility (Kang et al., 2002). Similarly, Ahn et al. (2005) showed that butyl paraben exhibited estrogenic and anti-androgenic activities in vivo, affecting the weight of seminal vesicle and other reproductive organs in rats (Ahn et al., 2005).

2. Effects on Reproductive Systems

Oishi (2002) demonstrated that butyl paraben could adversely affect the male mouse reproductive system, damaging the late steps of spermatogenesis in the testis (Oishi, 2002). The study observed a dose-dependent decrease in both round and elongated spermatid counts, along with a significant decrease in serum testosterone concentration at higher doses.

3. Neurodevelopmental Disorders

Research by Ali and Elgoly (2013) suggested that prenatal exposure to butyl paraben could induce neuro-developmental disorders similar to those observed in the valproic acid model of autism. This indicates potential risks associated with the exposure to butyl paraben during early developmental stages (Ali & Elgoly, 2013).

4. Oxidative Stress and Tissue Damage

A study by Aydemir et al. (2019) highlighted the degenerative role of butyl paraben on the cellular level, pointing to oxidative stress as a mechanism behind tissue damage caused by BP. This study was the first to show the impairment of equivalent homeostasis and antioxidant defense due to butyl paraben exposure (Aydemir et al., 2019).

Safety And Hazards

The safety data sheet for Butyric acid, a related compound, provides information on its hazards, including its classification as a combustible liquid, harmful if swallowed, causes severe skin burns and eye damage, and harmful to aquatic life .

properties

IUPAC Name

2-(4-butylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFPDZIYEWFQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299877
Record name 2-(4-n-Butylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Butylhydratropic Acid

CAS RN

3585-49-7
Record name 2-(4-n-Butylphenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3585-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Butylhydratropic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-n-Butylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-butylphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-BUTYLHYDRATROPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSG3G9J7OY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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